molecular formula C19H26N6O3 B2497768 N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-49-5

N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2497768
CAS RN: 946361-49-5
M. Wt: 386.456
InChI Key: STGOFMDZORBZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to a class of compounds that have been explored for the synthesis of novel heterocyclic compounds. Research indicates the potential of similar compounds in creating new chemical entities with possible antimicrobial properties. For instance, the synthesis of various pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been reported. Some of these derivatives exhibited moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).

Antimicrobial and Anti-inflammatory Potential

Further studies have synthesized and evaluated novel heterocyclic compounds derived from similar chemical scaffolds for anti-inflammatory and analgesic properties. The derivatives showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Chemical Transformations and Applications

Chemical transformations of imidazo-sym-triazine derivatives have been explored, showing the potential for creating new compounds through the action of aryl isocyanates and arenesulfonyl chlorides. These transformations pave the way for developing urea and N-arenesulfonyl-substituted imidazo-sym-triazinones with varied applications in chemical synthesis and potentially in pharmacology (Dovlatyan et al., 2008).

Synthesis of Antimicrobial Agents

There is also research into the synthesis of new thiophene-based heterocycles as potential antimicrobial agents, incorporating the dimethylamino propyl group into their structure. These compounds have shown higher activity against certain fungal species than standard drugs like Amphotericin B, indicating their potential in developing new antimicrobial therapies (Mabkhot et al., 2016).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-4-28-15-8-6-14(7-9-15)24-12-13-25-18(27)16(21-22-19(24)25)17(26)20-10-5-11-23(2)3/h6-9H,4-5,10-13H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGOFMDZORBZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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